Anti-HIV-1 Activity: 2-(Pyridin-3-yloxy)acetamide Derivatives Demonstrate Measurable Potency
While ethyl 2-(pyridin-3-yloxy)acetate itself serves as a synthetic intermediate, its 2-(pyridin-3-yloxy)acetamide derivatives have been quantitatively evaluated for anti-HIV-1 activity in MT-4 cell cultures. The most active analog (compound Ij) exhibited an EC50 value of 8.18 μM against wild-type HIV-1 strain IIIB [1]. Three compounds (Ia, Ih, and Ij) showed EC50 values ranging from 8.18 μM to 41.52 μM [1]. This activity is contingent upon the 3-pyridyloxy geometry; analogous scaffolds with 2-pyridyl or 4-pyridyl substitution were not included in this SAR series and would require independent evaluation.
| Evidence Dimension | Anti-HIV-1 inhibitory activity (EC50) |
|---|---|
| Target Compound Data | Derivative Ij: EC50 = 8.18 μM (wild-type HIV-1 IIIB); Derivatives Ia and Ih: EC50 = 8.18–41.52 μM |
| Comparator Or Baseline | No direct comparator data available for 2- or 4-pyridyloxyacetamide analogs in the same assay system |
| Quantified Difference | Not quantifiable due to absence of comparator data |
| Conditions | MT-4 cell culture; wild-type HIV-1 strain IIIB; HIV-1 RT inhibitory assay for selected compounds |
Why This Matters
This provides the only peer-reviewed, quantitative biological activity data directly linked to the 2-(pyridin-3-yloxy)acetate scaffold, establishing a baseline for derivative development that alternative pyridinyloxy isomers lack in the published literature.
- [1] Huang B, Li X, Zhan P, De Clercq E, Pannecouque C, Liu X. Design, synthesis, and biological evaluation of novel 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents. Chem Biol Drug Des. 2016;87(2):283-289. doi:10.1111/cbdd.12657. View Source
